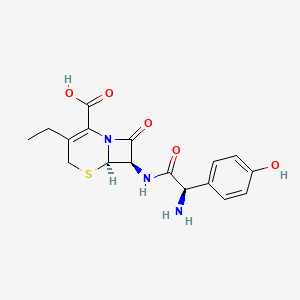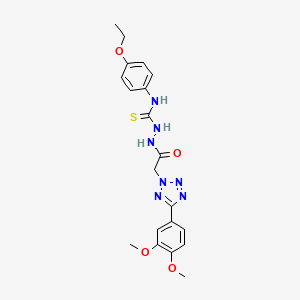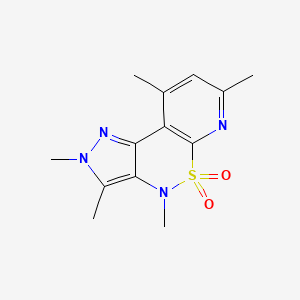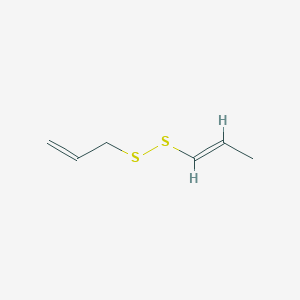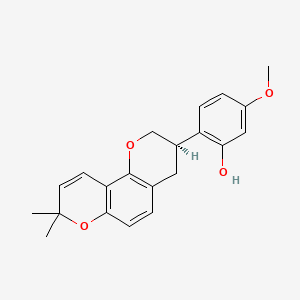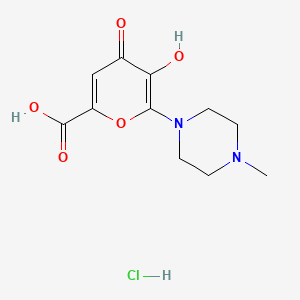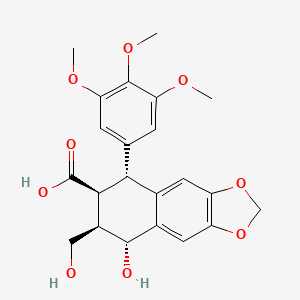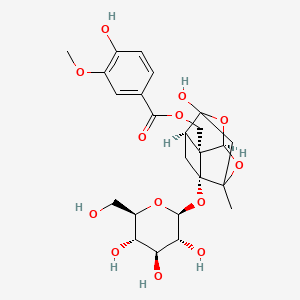
Mudanpioside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mudanpioside E typically involves extraction from the root cortex of Paeonia suffruticosa. The process includes:
Extraction: The dried root cortex is subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods
This involves the use of industrial-scale chromatography and solvent extraction processes .
Chemical Reactions Analysis
Types of Reactions
Mudanpioside E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its glycoside structure.
Substitution: Substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized glycosides, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Mudanpioside E has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural antioxidant.
Mechanism of Action
Mudanpioside E exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-allergic Activity: It inhibits the release of allergic mediators like histamine and β-hexosaminidase from mast cells.
Comparison with Similar Compounds
Similar Compounds
Mudanpioside E is structurally similar to other monoterpene glycosides such as:
- Mudanpioside A
- Mudanpioside B
- Mudanpioside C
- Oxypaeoniflorin
- Galloylpaeoniflorin .
Uniqueness
What sets this compound apart is its potent antioxidant and anti-allergic activities, which are more pronounced compared to some of its analogs. Its unique substitution pattern on the aromatic rings contributes to its distinct pharmacological properties .
Properties
CAS No. |
172705-25-8 |
|---|---|
Molecular Formula |
C24H30O13 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(1R,2S,3R,5R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H30O13/c1-21-8-23(31)14-6-24(21,35-19-17(29)16(28)15(27)13(7-25)34-19)22(14,20(36-21)37-23)9-33-18(30)10-3-4-11(26)12(5-10)32-2/h3-5,13-17,19-20,25-29,31H,6-9H2,1-2H3/t13-,14-,15-,16+,17-,19+,20-,21?,22+,23?,24+/m1/s1 |
InChI Key |
VMBNWSNNKXQGBU-OADYCJQTSA-N |
Isomeric SMILES |
CC12CC3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


